3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
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Overview
Description
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methyl group and a propylamino group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of Propylamino Group: The propylamino group is attached through nucleophilic substitution reactions.
Formation of Propanamide Backbone: The final step involves the formation of the propanamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide
- 3-(5-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- 3-(5-Methyl-1h-pyrazol-1-yl)-2-(butylamino)propanamide
Uniqueness
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a propanamide backbone. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(5-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-12-9(10(11)15)7-14-8(2)4-6-13-14/h4,6,9,12H,3,5,7H2,1-2H3,(H2,11,15) |
InChI Key |
FBXOFMSWMONZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C(=CC=N1)C)C(=O)N |
Origin of Product |
United States |
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